![molecular formula C19H32N2O4 B1663001 [(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 1113403-10-4](/img/structure/B1663001.png)

[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

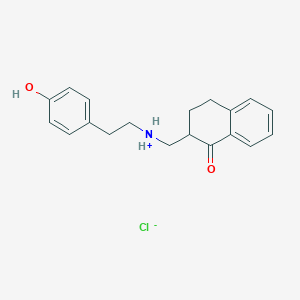

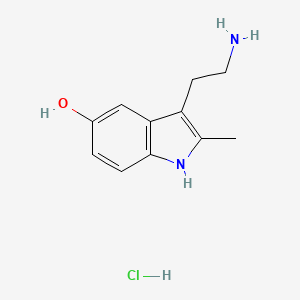

[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate, also known as AMPA, is a chemical compound that is widely used in scientific research. It is a synthetic analog of glutamate, which is a neurotransmitter that plays a crucial role in the central nervous system. AMPA is a potent agonist of the glutamate receptor and is used to study the biochemical and physiological effects of glutamate in the brain.

Scientific Research Applications

Asymmetrical Schiff Bases in Electrode Development

Mashhadizadeh, Sheikhshoaie, and Saeid-Nia (2005) explored the use of asymmetrical Schiff bases, specifically 5-[((4-Methyl phenyl) azo)-N-(6-amino-2-pyridin) salicylaldimine] and 5-[((4-methyl phenyl) azo)-N-(2-diamino-2-cyano-1-ethyl cyanide) salicylaldehyde], as ionophores in PVC membrane electrodes. These compounds showed effective selectivity for cadmium ions, indicating potential applications in detecting heavy metals in various environments (Mashhadizadeh, Sheikhshoaie, & Saeid-Nia, 2005).

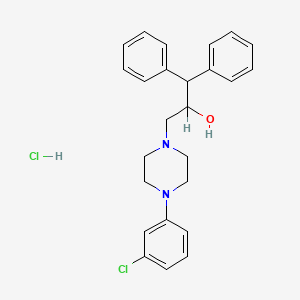

Synthesis of 1,3-Amino Alcohols

Barluenga et al. (1991) demonstrated the synthesis of 1,3-amino alcohols from 2-aza-1,3-dienes, which involved the reduction of 5,6-dihydro-2H-1,3-oxazines. This process, utilizing compounds like 5-methyl-4,6-diphenyl-3-[(1R*)-1-phenylpropyl]tetrahydro-2H-1,3-oxazine, creates complex molecules with multiple stereocenters, contributing to advancements in stereochemical studies in organic chemistry (Barluenga et al., 1991).

Modification of Amino Acids for Increased Drug Permeability

Ossowicz-Rupniewska et al. (2022) explored the modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters. Their study revealed that such modifications could enhance the effectiveness and skin permeability of drugs like ibuprofen, suggesting potential applications in transdermal drug delivery systems (Ossowicz-Rupniewska et al., 2022).

Investigation of Microwave-Induced Nonenzymatic Browning

Hidalgo and Zamora (1995) studied the compounds produced in a lysine/(E)-4,5-epoxy-(E)-2-heptenal model system under microwave irradiation. This research helps in understanding the molecular mechanisms of nonenzymatic browning in foods, which is crucial for food science and technology (Hidalgo & Zamora, 1995).

Synthesis and Reactivity of Phenyl Azetidines

Doraswamy and Ramana (2013) conducted a study on the synthesis of substituted phenyl azetidines, which included the reaction of 2-(4-bromo phenyl) methyl cyanide to form compounds with potential antimicrobial properties. This research contributes to the field of medicinal chemistry and the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

properties

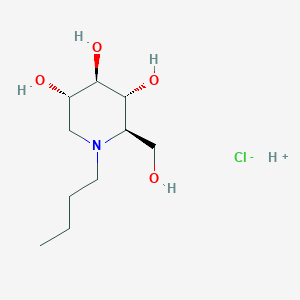

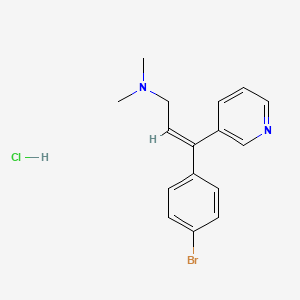

CAS RN |

1113403-10-4 |

|---|---|

Product Name |

[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate |

Molecular Formula |

C19H32N2O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1 |

InChI Key |

IHHXIUAEPKVVII-PTKYJSHISA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)[O-].C(CC[NH3+])C[C@@H](C(=O)O)N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N |

Appearance |

Solid powder |

Other CAS RN |

113403-10-4 57469-77-9 |

Pictograms |

Irritant |

synonyms |

Dexibuprofen lysine; Doctrin; L 669455; L669455; L-669455; L-669,455; L 669,455; L669,455; MK 233; MK-233; MK233.; L-lysine compound with (S)-2-(4-isobutylphenyl)propanoic acid (1:1) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.